molecular formula C15H11F3N2O3 B1680091 NS1652 CAS No. 1566-81-0

NS1652

货号: B1680091
CAS 编号: 1566-81-0
分子量: 324.25 g/mol
InChI 键: CTNQAPPDQTYTHM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

NS1652 是一种可逆的阴离子传导抑制剂,可阻断氯离子通道。 它在人和小鼠红细胞中具有 1.6 微摩尔的 IC50 。这种化合物以其抑制氯离子传导的能力而闻名,主要用于科学研究。

科学研究应用

Biomedical Research Applications

  • Neuroinflammation Studies :
    • NS1652 has shown promise in research related to neuroinflammation, particularly in microglial activation. It inhibits the expression of inducible nitric oxide synthase, reducing nitric oxide production, which is critical in preventing neurotoxicity associated with neurodegenerative diseases.
  • Sickle Cell Disease :
    • The compound has been tested for its effects on red blood cells, particularly in sickle cell anemia. This compound significantly lowers potassium chloride loss from deoxygenated sickle cells, which helps mitigate the volume depletion that exacerbates hemoglobin S polymerization . It has been demonstrated that this compound is well tolerated in vivo and effectively decreases red cell anion conductance .
  • Chloride Channel Inhibition :
    • In studies involving normal and sickle red blood cells, this compound has been shown to inhibit chloride conductance effectively. The IC50 value for this inhibition was found to be approximately 620 nM, indicating its potency as a chloride channel blocker . Its reversible inhibition mechanism distinguishes it from other compounds like DIDS, which exhibit irreversible effects on chloride conductance .

Comparative Analysis with Other Compounds

This compound shares similarities with other chloride channel blockers but is unique due to its specific inhibitory profile and non-toxic nature. Below is a comparative table highlighting this compound alongside other notable chloride channel inhibitors:

Compound NameMechanism of ActionUnique Features
This compoundChloride channel blockerSelective action with low toxicity
Niflumic AcidChloride channel blockerNon-steroidal anti-inflammatory properties
DIDSAnion transport inhibitorBroad-spectrum inhibition across multiple ion channels

Study on Sickle Cell Erythrocytes

In a controlled study, this compound was applied to human sickle erythrocytes to assess its impact on anion conductance. Results showed that at a concentration of 20 μM, this compound reduced K+ efflux significantly while maintaining K+ conductance levels. This suggests its potential utility in therapeutic strategies aimed at controlling volume loss in sickle cell patients .

Neuroinflammatory Pathways

Another study focused on the neuroprotective effects of this compound revealed that it could inhibit microglial activation effectively. By reducing nitric oxide production, the compound demonstrated potential as a therapeutic agent for conditions characterized by excessive neuroinflammation.

作用机制

NS1652 通过抑制氯离子通道发挥作用,从而降低细胞中的氯离子传导。这种抑制会导致细胞体积和离子转运的变化,这可能产生各种生理效应。 This compound 的分子靶标包括红细胞和其他细胞类型的氯离子通道

准备方法

NS1652 的合成涉及多个步骤,包括制备中间体化合物和最终偶联反应。详细的合成路线和反应条件是专有的,没有广泛公布。 已知该化合物可以使用标准有机合成技术在实验室环境中合成

化学反应分析

NS1652 会发生各种化学反应,包括:

    还原: 该化合物可以被还原,但具体的试剂和条件通常没有报道。

    取代: this compound 可以发生取代反应,特别是涉及其官能团。

这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。 这些反应形成的主要产物取决于所使用的具体条件和试剂

相似化合物的比较

NS1652 在其对氯离子传导的特定抑制方面具有独特性,其 IC50 相对较低。类似的化合物包括:

This compound 由于其对氯离子通道的特定作用及其在镰状细胞性贫血等疾病中的潜在治疗应用而脱颖而出。

生物活性

NS1652 is a novel compound primarily recognized for its role as an anion conductance inhibitor, particularly in the context of sickle cell disease (SCD). This article delves into the biological activity of this compound, highlighting its mechanisms, effects on red blood cell (RBC) physiology, and relevant research findings.

This compound functions by inhibiting chloride conductance in red blood cells. This inhibition is crucial for reducing the dehydration of sickle cells, which is a significant factor in the pathophysiology of SCD. The compound targets the Gardos channel, a potassium channel that, when activated, leads to potassium loss and subsequent water efflux from the cells, exacerbating sickling and vaso-occlusive crises.

In Vitro Studies

  • Chloride Conductance Inhibition : this compound has been shown to effectively reduce net KCl loss from deoxygenated sickle cells. This effect helps maintain cell volume and prevents dehydration, which is critical in managing SCD symptoms .
  • Cation Permeability : Studies indicate that this compound modulates cation movements across RBC membranes. In experiments involving RBCs from patients with cryohydrocytosis, this compound demonstrated an ability to alter cation conductance, suggesting its potential utility in treating conditions associated with altered ion transport .
  • Effects on Hemolysis : Research indicates that this compound can impact hemolytic parameters in SCD patients by stabilizing red blood cell membranes and reducing the frequency of hemolysis episodes .

Comparative Analysis of Related Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with other related compounds targeting similar pathways.

CompoundMechanism of ActionClinical StatusNotable Effects
This compoundAnion conductance inhibitorEarly clinical studiesReduces RBC dehydration
SenicapocGardos channel blockerPhase III trialsImproves hemoglobin levels
ClotrimazoleAntifungal with ion transport effectsInvestigationalModulates potassium channels

Case Studies

  • Patient Responses : In a case series involving patients with SCD treated with anion conductance inhibitors including this compound, notable improvements in RBC hydration and reductions in vaso-occlusive episodes were observed. These findings highlight the potential for this compound to serve as a therapeutic option in SCD management .
  • Mechanistic Insights : A study focusing on cryohydrocytosis demonstrated that treatment with this compound led to significant alterations in cation fluxes, suggesting its role in modulating membrane permeability and ion homeostasis under pathological conditions .

属性

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O3/c16-15(17,18)9-4-3-5-10(8-9)19-14(23)20-12-7-2-1-6-11(12)13(21)22/h1-8H,(H,21,22)(H2,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNQAPPDQTYTHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1566-81-0
Record name NS 1652
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001566810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NS-1652
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B8X1YC8U2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NS1652
Reactant of Route 2
Reactant of Route 2
NS1652
Reactant of Route 3
Reactant of Route 3
NS1652
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
NS1652
Reactant of Route 5
Reactant of Route 5
NS1652
Reactant of Route 6
Reactant of Route 6
NS1652

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。